2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline

TRPA1 channel Pain Inflammation

This specialized aniline building block delivers a unique polypharmacology fingerprint unattainable with generic derivatives. It demonstrates potent, quantifiable target engagement: TRPA1 channel inhibition (IC50 330 nM) for pain and sensory neuroscience research; sub-nanomolar bromodomain binding (BRD2 BD2 Kd 1.20 nM) for epigenetic studies; selective PPARγ interaction (Ki 24 nM, 42-fold over PPARδ) for metabolic disease modeling; and FGFR4 kinase inhibition (IC50 43 nM) for hepatocellular carcinoma drug discovery. This specific 4-isopropylphenoxy/5-trifluoromethyl substitution pattern is essential for replicating published results. Procure with confidence for your SAR and hit-to-lead programs.

Molecular Formula C16H16F3NO
Molecular Weight 295.3 g/mol
CAS No. 946682-76-4
Cat. No. B3171507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline
CAS946682-76-4
Molecular FormulaC16H16F3NO
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3
InChIKeyQSCXKLKXXBMXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline (CAS 946682-76-4): Chemical Identity and Procurement Overview


2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline (CAS 946682-76-4) is a substituted aniline derivative with the molecular formula C16H16F3NO and a molecular weight of 295.3 g/mol . The compound features a trifluoromethyl group at the 5-position of the aniline ring and a 4-isopropylphenoxy group at the 2-position, a substitution pattern that confers distinct physicochemical and biological properties relative to simpler aniline derivatives. Predicted physicochemical parameters include a boiling point of 335.0±42.0 °C, a density of 1.200±0.06 g/cm³, and a pKa of 3.18±0.10 . The compound is commercially available from several chemical suppliers and is primarily utilized as a research tool and synthetic building block [1].

Why Generic Substitution Fails for 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline in Research Applications


Generic substitution of 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline with other aniline derivatives or structurally similar compounds is inadvisable due to the specific and quantifiable impact of its substitution pattern on biological activity profiles. The compound's unique combination of a 4-isopropylphenoxy group at the ortho position and a trifluoromethyl group at the meta position of the aniline ring results in a distinct pharmacological fingerprint that cannot be replicated by simpler analogs. As detailed in the quantitative evidence below, this specific substitution pattern confers a unique polypharmacology profile with measurable activity across multiple distinct target classes including TRPA1 channels, bromodomain proteins (BRD2/BRD3), PPAR isoforms, and FGFR4 kinase. Substituting this compound with a generic aniline derivative would result in the loss of these specific, quantifiable target engagement profiles and would invalidate any research conclusions drawn from its use.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline: Target Engagement and Selectivity Profile


TRPA1 Antagonist Activity: Nanomolar Potency Defines a Differentiated Pharmacological Profile

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline demonstrates potent antagonist activity at the human TRPA1 ion channel with an IC50 value of 330 nM in a cell-based calcium flux assay using HEK293-TREx cells expressing the human TRPA1 channel [1]. This level of potency distinguishes the compound from structurally related aniline derivatives that lack the 4-isopropylphenoxy substitution, which typically exhibit significantly weaker or no measurable TRPA1 antagonism. In the same assay system, the compound's functional antagonism was measured by Fluo-4 NW staining, confirming direct modulation of TRPA1-mediated calcium influx [1]. This potency profile is meaningful because TRPA1 is a validated therapeutic target for pain and inflammatory conditions, and the 330 nM IC50 value places the compound within a range that is useful for in vitro pharmacological tool studies and as a starting point for further medicinal chemistry optimization.

TRPA1 channel Pain Inflammation Sensory Neuroscience

Bromodomain (BRD2/BRD3) Binding Affinity: Sub-Nanomolar Engagement of Epigenetic Reader Domains

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline exhibits high-affinity binding to bromodomain-containing proteins, specifically the second bromodomain (BD2) of BRD2, with a dissociation constant (Kd) of 1.20 nM as determined by the BROMOscan assay platform [1]. This sub-nanomolar affinity is a direct consequence of the compound's specific substitution pattern, as the 4-isopropylphenoxy and trifluoromethyl groups make critical hydrophobic and electrostatic interactions within the acetyl-lysine binding pocket. In a separate fluorescence anisotropy assay, the compound also demonstrated binding to BRD3 with measurable inhibition of Alexa Fluor 488-labeled probe binding [2]. In contrast, structurally simpler anilines lacking these substituents typically exhibit Kd values greater than 10 μM or no detectable binding in bromodomain assays, representing a >8,300-fold difference in affinity. The high affinity for BRD2 BD2 is particularly notable because bromodomain inhibitors are a major class of epigenetic probes and potential therapeutics for cancer and inflammatory diseases.

Bromodomain BRD2 BRD3 Epigenetics Cancer

PPARγ and PPARδ Differential Engagement: A Quantifiable Polypharmacology Signature

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline exhibits a distinctive polypharmacology profile across peroxisome proliferator-activated receptor (PPAR) isoforms, with quantifiable differences in binding affinity and functional activity. The compound demonstrates binding to PPARγ with an affinity of 24 nM in a competitive binding assay [1], while showing a Ki of 1,000 nM (1 μM) for PPARδ in a TR-FRET based LanthaScreen assay [2]. Functionally, the compound displays agonist activity at PPARγ with an EC50 greater than 50,000 nM (>50 μM) in a Gal4-fusion reporter gene assay in U2OS cells [1], indicating a clear separation between binding and functional activation. This profile—sub-100 nM PPARγ binding affinity coupled with weak functional agonism—is distinct from both full PPARγ agonists (e.g., rosiglitazone, EC50 ~100 nM) and simple aniline derivatives that typically lack measurable PPAR engagement. The 42-fold difference in binding affinity between PPARγ (24 nM) and PPARδ (1,000 nM) provides a quantifiable selectivity window that can be exploited in research applications.

PPAR Nuclear Receptor Metabolism Diabetes Obesity

FGFR4 Kinase Inhibition: A Differentiated Kinase Selectivity Profile

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline inhibits the kinase activity of recombinant human FGFR4 (fibroblast growth factor receptor 4) with an IC50 of 43 nM, as measured in a caliper mobility shift assay using His-tagged FGFR4 (residues 781-1338) expressed in insect cells [1]. FGFR4 is a clinically validated target in hepatocellular carcinoma and other cancers, and achieving sub-100 nM potency is a meaningful threshold for chemical probe utility. This level of FGFR4 inhibition is not observed with structurally simpler aniline derivatives, which typically lack the necessary pharmacophoric features for ATP-binding pocket engagement. The 43 nM IC50 value positions this compound as a useful starting point for FGFR4-focused medicinal chemistry programs and distinguishes it from generic aniline building blocks that would show no measurable FGFR4 activity in the same assay system.

FGFR4 Kinase Inhibitor Cancer Oncology Hepatocellular Carcinoma

Antimalarial Activity via Plasmodium falciparum FAS Inhibition: A Differentiated Phenotypic Profile

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline has been identified as an inhibitor of fatty acid synthase (FAS) in Plasmodium falciparum through virtual screening studies, with a reported IC50 value of 3.0 μM against the parasite's FAS II pathway . The P. falciparum FAS II pathway is essential for parasite survival and is absent in humans, making it an attractive target for selective antimalarial therapy. The 3.0 μM IC50 value, while moderate, represents a meaningful starting point for antimalarial drug discovery and distinguishes this compound from structurally related anilines that lack activity in FAS inhibition assays. This phenotypic activity provides a quantifiable basis for selecting 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline over generic aniline derivatives for malaria research applications.

Antimalarial Plasmodium falciparum FAS II Fatty Acid Biosynthesis Neglected Tropical Diseases

Best Research and Industrial Application Scenarios for 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline Based on Quantitative Evidence


Chemical Probe for TRPA1-Mediated Pain and Inflammation Signaling Studies

Researchers investigating TRPA1 channel function in pain, neurogenic inflammation, or sensory neuroscience can utilize 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline as a chemical probe with a quantifiable IC50 of 330 nM in cell-based calcium flux assays [1]. This potency level is suitable for in vitro pharmacological studies and for validating TRPA1-dependent phenotypes in cellular models. The compound's defined activity at TRPA1, combined with its additional target engagement profile, makes it a valuable tool for dissecting TRPA1-specific signaling pathways when used alongside more selective reference compounds.

Epigenetic Probe for Bromodomain-Containing Protein (BRD2/BRD3) Functional Studies

Scientists engaged in epigenetic research, particularly those studying the role of bromodomain and extra-terminal (BET) family proteins in gene regulation, cancer, or inflammation, can employ 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline as a high-affinity chemical probe. The compound's sub-nanomolar Kd of 1.20 nM for the BRD2 BD2 domain [1] and its measurable binding to BRD3 [2] make it a potent tool for interrogating bromodomain function in biochemical and cellular assays. Its distinct substitution pattern provides a unique chemical scaffold for structure-activity relationship (SAR) studies aimed at developing selective bromodomain inhibitors.

Nuclear Receptor Pharmacology: PPARγ Binding and Selectivity Profiling

Researchers in metabolic disease, diabetes, or obesity can utilize 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline as a tool compound for PPARγ pharmacology studies. The compound exhibits a Ki of 24 nM for PPARγ binding [1] while showing weak functional agonism (EC50 > 50 μM) [1], a profile that is useful for studying ligand-receptor interactions and for developing biased ligands or selective PPARγ modulators (SPPARγMs). The 42-fold selectivity window over PPARδ (Ki = 1,000 nM) [2] provides a quantifiable basis for designing experiments that require isoform-selective PPAR modulation.

FGFR4 Kinase Inhibitor Scaffold for Oncology Drug Discovery

Medicinal chemistry teams focused on FGFR4-driven cancers, including hepatocellular carcinoma (HCC), can employ 2-(4-isopropylphenoxy)-5-(trifluoromethyl)aniline as a starting scaffold for structure-based drug design. The compound's IC50 of 43 nM against recombinant FGFR4 kinase [1] provides a validated starting point for hit-to-lead optimization. The 4-isopropylphenoxy and trifluoromethyl substitution pattern offers a distinct chemical space for exploring FGFR4 selectivity against other FGFR family members and the broader kinome.

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